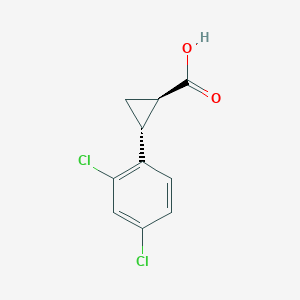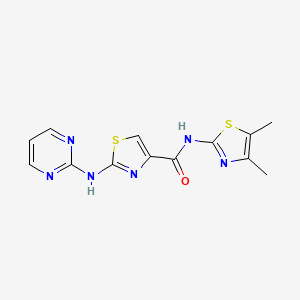
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, which can lead to tumor necrosis.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can also activate immune cells such as macrophages and natural killer cells. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to inhibit the activity of enzymes involved in the formation of blood vessels, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
One advantage of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide is that it has been shown to be effective in various animal models of cancer, which suggests that it may have potential as a cancer therapy. However, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to have some limitations. For example, it has a short half-life in the body, which may limit its effectiveness. In addition, (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been shown to cause some toxicity in animal models, which may limit its use in humans.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide. One area of interest is the development of more effective formulations of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide that can improve its stability and increase its half-life in the body. Another area of interest is the identification of biomarkers that can predict the response of tumors to (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide therapy. Additionally, further research is needed to better understand the mechanism of action of (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide and its potential interactions with other cancer therapies.
Synthesis Methods
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-2-butanone with 3-aminopropylamine to form N-(3-aminopropyl)-3-hydroxybutanamide, which is then reacted with oxalyl chloride to form N-(oxalan-3-yl)-N-(3-hydroxypropyl)oxamide. This compound is then reacted with 2-phenylethylamine and dimethylamine to form (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has been extensively studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models of cancer, including melanoma, lung cancer, and colon cancer. (E)-4-(Dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(oxolan-3-yl)-N-(2-phenylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-19(2)12-6-9-18(21)20(17-11-14-22-15-17)13-10-16-7-4-3-5-8-16/h3-9,17H,10-15H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNAEVVVCVVMGD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2541443.png)
![N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2541446.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2541452.png)
![N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2541453.png)

![1-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541457.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2541459.png)
![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2541460.png)
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)